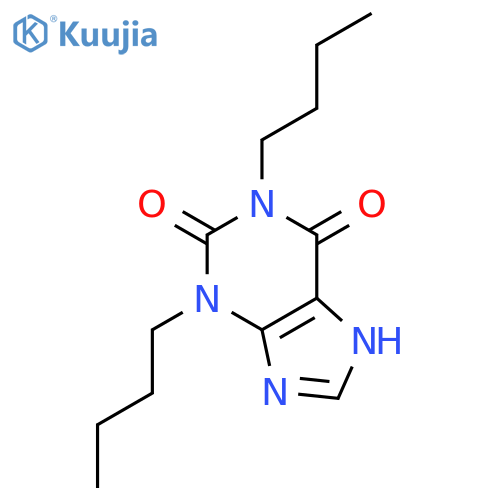Cas no 2850-36-4 (1,3-Dibutylxanthine)

1,3-Dibutylxanthine structure
商品名:1,3-Dibutylxanthine
1,3-Dibutylxanthine 化学的及び物理的性質
名前と識別子
-
- 1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione
- Dibutylxanthine
- 1,3-Di-n-butylxanthine
- 1,3-Dibutylxanthine
- 1,3-dibutyl-7H-purine-2,6-dione
- 1,3-Dibutyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dibutyl-3,7-dihydropurine-2,6-dione
- 2850-36-4
- 1,3-di-N-butyl xanthine
- 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-
- 1,3-Dibutyl-3,7-dihydro-purine-2,6-dione
- AKOS016001318
- 1, 3-dibutyl-7H-purine-2, 6-dione
- A876704
- CHEMBL114770
- NSC-515484
- Q27280865
- NSC 515484
- 1,3-di-n-butyl-xanthine
- IR9D2UGY27
- 1,3-dibutyl-1H-purine-2,6(3H,9H)-dione
- BDBM50037424
- HDAPVDGMACVEKL-UHFFFAOYSA-N
- DTXSID70182721
- UNII-IR9D2UGY27
- MFCD00798591
- FT-0606634
- AKOS025116986
- 1,3-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- SCHEMBL3186630
- NSC515484
- 1,3-Dibutyl-3,9-dihydro-1H-purine-2,6-dione; 1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione; NSC 515484; SC 2732;
- DB-067937
-
- MDL: MFCD00798591
- インチ: InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15)
- InChIKey: HDAPVDGMACVEKL-UHFFFAOYSA-N
- ほほえんだ: CCCCN1C2=C(C(=O)N(CCCC)C1=O)N=CN2
計算された属性
- せいみつぶんしりょう: 264.15900
- どういたいしつりょう: 264.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 4
- トポロジー分子極性表面積: 69.3Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- PSA: 72.68000
- LogP: 1.48650
- ようかいせい: 使用できません
1,3-Dibutylxanthine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S22; S36/37/39
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R20/21/22
1,3-Dibutylxanthine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-Dibutylxanthine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D429600-25g |
1,3-Dibutylxanthine |
2850-36-4 | 25g |
$ 80.00 | 2023-02-03 | ||
| Chemenu | CM138465-500g |
1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione |
2850-36-4 | 98% | 500g |
$366 | 2021-08-05 | |
| Ambeed | A274629-500g |
1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione |
2850-36-4 | 98% | 500g |
$411.0 | 2024-07-28 | |
| Cooke Chemical | F422423-100g |
1,3-Di-n-butylxanthine |
2850-36-4 | 98 | 100g |
RMB 1267.20 | 2025-02-21 | |
| TRC | D429600-1g |
1,3-Dibutylxanthine |
2850-36-4 | 1g |
$ 450.00 | 2023-09-07 | ||
| TRC | D429600-100mg |
1,3-Dibutylxanthine |
2850-36-4 | 100mg |
$ 100.00 | 2023-09-07 | ||
| Chemenu | CM138465-500g |
1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione |
2850-36-4 | 98% | 500g |
$448 | 2024-07-28 | |
| TRC | D429600-10g |
1,3-Dibutylxanthine |
2850-36-4 | 10g |
$ 70.00 | 2023-02-03 | ||
| TRC | D429600-5000mg |
1,3-Dibutylxanthine |
2850-36-4 | 5g |
$ 65.00 | 2023-02-03 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20491-25g |
1,3-Di-n-butylxanthine, 98% |
2850-36-4 | 98% | 25g |
¥458.00 | 2023-03-01 |
2850-36-4 (1,3-Dibutylxanthine) 関連製品
- 5967-84-0(Theophylline monohydrate)
- 317-34-0(Aminophylline)
- 28822-58-4(3-Isobutyl-1-methylxanthine)
- 41078-02-8(Enprofylline)
- 31542-62-8(1,3-Dipropylxanthine)
- 109987-37-3(1H-Purine-2,6-dione-2-13C,3,7-dihydro-1-(methyl-d3)- (9CI))
- 1076-22-8(3-Methylxanthine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2850-36-4)1,3-Dibutylxanthine

清らかである:99%
はかる:500g
価格 ($):370.0